molecular formula C7H4BrCl3 B1342785 1-(Bromomethyl)-2,3,5-trichlorobenzene CAS No. 130800-83-8

1-(Bromomethyl)-2,3,5-trichlorobenzene

Cat. No. B1342785
M. Wt: 274.4 g/mol
InChI Key: IPFQCETYZRPQAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds of 1,3,5-tribromobenzene . Additionally, a practical synthetic procedure for 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene starting from benzene in four straightforward steps is reported, which suggests that similar methods could potentially be applied to synthesize "1-(Bromomethyl)-2,3,5-trichlorobenzene" .

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the arrangement of atoms within a compound. For instance, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, which could be analogous to studying the structure of "1-(Bromomethyl)-2,3,5-trichlorobenzene" . The crystal structure of p-bromochlorobenzene has also been investigated, providing insights into the possible structural characteristics of halogenated benzene derivatives .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be complex. For example, 1,2,3-Tris(arylmethylene)cyclohexanes rearranged nearly quantitatively to 1,2,3-tris(arylmethyl)benzenes when exposed to gaseous hydrogen bromide . This indicates that halogenated benzene compounds can undergo significant structural changes under certain conditions, which could be relevant to the chemical behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene".

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been extensively studied. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded to understand its vibrational modes . Similarly, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were investigated using experimental and theoretical calculations, including the effects of solvents on its absorption spectrum . Dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene showed a pronounced temperature effect, which could be relevant to understanding the temperature-dependent behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene" .

Scientific Research Applications

1. Synthesis of Block Copolymers

  • Application Summary: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application: The bromomethyl compound is used as a RAFT-macro agent in the polymerization of styrene . The primary parameters that affect the reaction, such as concentration and time, are evaluated .
  • Results: The block copolymers were successfully synthesized, and their molecular weights were found to be between 24,900 g/mol and 74,100 g/mol .

2. Synthesis of Pyrene Derivatives

  • Application Summary: Bromopyrenes, a type of bromomethyl compound, are used in the synthesis of pyrene derivatives .
  • Methods of Application: The bromo-substituted precursors serve as vital intermediates in synthetic routes .
  • Results: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .

3. Synthesis of Cyclopropanes and Heterocycles

  • Application Summary: Bromomethyl compounds are used in the synthesis of cyclopropanes and heterocycles.
  • Methods of Application: The bromomethyl compound is used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
  • Results: The bromomethyl compound has been successfully used in a variety of scientific research applications.

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of chemical compounds, including physical and health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .

Future Directions

The future directions in the study of halogenated hydrocarbons could involve finding safer and more efficient methods for their synthesis, studying their reactivity to develop new chemical reactions, and investigating their potential applications in various fields .

properties

IUPAC Name

1-(bromomethyl)-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQCETYZRPQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599361
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,3,5-trichlorobenzene

CAS RN

130800-83-8
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.6 grams (0.028 mole) of phosphorus tribromide in 200 mL of toluene was stirred, and 17.0 grams (0.080 mole) of 2,3,5-trichlorophenylmethanol was washed into the reaction vessel with about 5 mL of toluene. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 16 hours. The reaction mixture was then concentrated under reduced pressure to a residue. The residue was dissolved in ethyl acetate and washed with three portions of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 21.2 grams of 2,3,5-trichlorophenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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